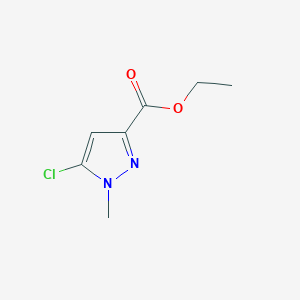

ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-chloro-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXVQPKDTOICGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653285 | |

| Record name | Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172229-72-9 | |

| Record name | Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Introduction: Unveiling a Versatile Heterocyclic Scaffold

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative that serves as a highly valuable and versatile building block in modern synthetic chemistry. The pyrazole core is a privileged scaffold, appearing in a multitude of biologically active compounds, from pharmaceuticals to advanced agrochemicals.[1] This specific molecule is distinguished by a strategic arrangement of functional groups: a reactive chlorine atom at the 5-position, an N-methyl group that imparts specific solubility and metabolic stability characteristics, and an ethyl carboxylate handle at the 3-position, which is ripe for chemical modification.

This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. The insights presented herein are tailored for researchers, scientists, and drug development professionals who seek to leverage this compound's unique characteristics for the design and synthesis of novel molecules.

Section 1: Physicochemical and Spectroscopic Profile

The precise physical and chemical properties of a compound are foundational to its application in research. These characteristics dictate solubility, reactivity, and appropriate analytical methods for characterization.

Physicochemical Data

The following table summarizes the key computed and known properties for ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate and closely related analogues.

| Property | Value / Description | Source |

| Molecular Formula | C₇H₉ClN₂O₂ | PubChem |

| Molecular Weight | 188.61 g/mol | [2] |

| Appearance | Expected to be a white to light yellow crystalline powder or solid | [3] |

| CAS Number | Data not readily available for this specific isomer. Related compounds have distinct identifiers. | - |

| Predicted XLogP3 | 1.6 | [2] |

| Monoisotopic Mass | 188.0352552 Da | [2] |

| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone. | General Chemical Knowledge |

Spectroscopic Signatures

Structural confirmation is paramount. The expected spectroscopic data provides a fingerprint for the molecule's identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), a sharp singlet for the N-methyl group around 3.8-4.0 ppm, and a singlet for the pyrazole ring proton (C4-H) around 6.5-7.0 ppm.[1][4]

-

¹³C NMR: The carbon spectrum will confirm the presence of all 7 unique carbon atoms, including the ester carbonyl (~160-165 ppm) and the carbons of the pyrazole ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch from the ester group around 1720-1740 cm⁻¹, C-Cl stretching vibrations, and C=N/C=C stretching from the pyrazole ring.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M+) and an M+2 peak with an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Section 2: Synthesis and Mechanistic Rationale

A robust and reproducible synthetic route is critical for accessing sufficient quantities of the target compound for research and development. A common and logical approach involves a multi-step sequence starting from readily available precursors.

Proposed Synthetic Workflow

The synthesis can be logically approached via a cyclocondensation reaction to form the pyrazole core, followed by a regioselective chlorination step.

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from established procedures for synthesizing substituted pyrazoles.[5][6]

Step 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

-

To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask under a nitrogen atmosphere, add diethyl 2-oxobutanedioate (1.0 equivalent) dropwise at 0°C.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add methylhydrazine (1.0 equivalent) dropwise, ensuring the temperature does not exceed 25°C.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and neutralize with a dilute acid (e.g., 2M HCl).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydroxy pyrazole intermediate.

Causality Insight: The use of sodium ethoxide facilitates the initial enolate formation, which is crucial for the subsequent condensation with methylhydrazine. Methylhydrazine is chosen specifically to install the required N-methyl group on the pyrazole ring.

Step 2: Chlorination to Yield Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

-

To the crude ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 equivalent), add phosphorus oxychloride (POCl₃) (3-5 equivalents) slowly at 0°C.

-

Allow the mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the final compound.

Trustworthiness & Validation: This two-step process is self-validating. The intermediate hydroxy pyrazole can be isolated and characterized to confirm the successful formation of the core ring structure before proceeding. The final product's identity and purity must be confirmed using the spectroscopic methods outlined in Section 1.

Section 3: Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the reactivity of its key functional groups, which allows for its elaboration into a diverse array of more complex molecules.

Caption: Key derivatization reactions of the title compound.

-

Nucleophilic Aromatic Substitution (SₙAr) at the C5-Position: The electron-withdrawing nature of the pyrazole ring and the ester group activates the C5-chloro substituent for displacement by various nucleophiles. This is arguably the most powerful transformation for this scaffold, enabling the introduction of amines, thiols, and alkoxides to generate libraries of new compounds for structure-activity relationship (SAR) studies.

-

Ester Hydrolysis: Saponification of the ethyl ester with a base (e.g., NaOH or LiOH) readily yields the corresponding carboxylic acid.[3] This carboxylic acid is a key intermediate itself, often used for forming amide bonds with various amines, a common step in the synthesis of bioactive molecules.[7]

-

Amidation: The ethyl ester can be directly converted into amides by heating with amines, sometimes requiring catalysis. This provides a direct route to pyrazole-3-carboxamides, a structural motif found in numerous pharmaceuticals.

Section 4: Applications in Research and Development

The structural features of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate position it as a valuable intermediate in several high-value research areas.

-

Pharmaceutical Development: Pyrazole-containing molecules have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][8] This compound serves as an ideal starting point for synthesizing analogues of known drugs or exploring novel chemical space. For instance, the synthesis of pyrazole carboxamides as kinase inhibitors is a prominent strategy in oncology drug discovery.

-

Agrochemical Synthesis: Closely related pyrazole carboxylic acids are known to possess potent herbicidal activity.[3] This molecule is a direct precursor to compounds that could be screened for new herbicidal, fungicidal, or insecticidal properties. The tebufenpyrad and tolfenpyrad insecticides, for example, are based on a pyrazole carboxamide core.[9]

-

Advanced Materials: Heterocyclic compounds, including pyrazoles, are being investigated for their applications in materials science, such as the development of organic light-emitting diodes (OLEDs) and functional polymers. The reactivity of this scaffold allows for its incorporation into larger macromolecular structures.

Section 5: Safety, Handling, and Storage

-

Hazard Identification: Compounds of this class are typically classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][11]

-

Handling Precautions:

-

Storage:

-

Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[10]

References

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- TCI Chemicals. (2025, June 2). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - Safety Data Sheet.

- Fisher Scientific. (2023, August 22). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate - SAFETY DATA SHEET.

- PanReac AppliChem. 1-Phenyl-3-methyl-5-pyrazolone - Safety Data Sheet.

- PubChem. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information.

- Abdel-Wahab, B. F., et al. (2012). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed.

- PrepChem. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.

- PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information.

- ChemicalBook. ethyl 5-chloro-1H-pyrazole-3-carboxylate(1378271-66-9) 1H NMR.

- Google Patents. (CN106187894A) The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- Google Patents. (CN103694082A) Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed.

- PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information.

- PubChemLite. 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carboxylic acid.

- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.

- NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.

- TCI Chemicals. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.

- Benchchem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

- Autech Industry Co.,Ltd. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0.

- Ali, M. A., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.

Sources

- 1. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 2. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid [benchchem.com]

- 4. ethyl 5-chloro-1H-pyrazole-3-carboxylate(1378271-66-9) 1H NMR spectrum [chemicalbook.com]

- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0 - Chemical Supplier Unilong [unilongindustry.com]

- 8. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Structure Elucidation of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Abstract: This technical guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote procedural descriptions to detail the causality behind experimental choices. By integrating a suite of orthogonal analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, culminating in X-ray Crystallography—this guide establishes a self-validating workflow. Each protocol is presented as a self-contained module, complete with expected data and interpretation, ensuring that the final structural assignment is supported by a robust and cohesive body of evidence.

Section 1: The Imperative of Structural Integrity

In the fields of medicinal chemistry and materials science, the precise molecular architecture of a compound dictates its function, reactivity, and safety profile. Substituted pyrazoles, a class of five-membered heterocycles, are prominent scaffolds in many biologically active compounds.[1] Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (Molecular Formula: C₇H₉ClN₂O₂) is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. An error in its structural assignment can lead to misinterpreted biological data, failed development campaigns, and compromised patient safety. Therefore, its definitive structural confirmation is not merely an academic exercise but a foundational requirement for any subsequent research or development.

Section 2: The Orthogonal-Analytic Framework

The core principle of this workflow is to build a cumulative and self-reinforcing case for the proposed structure. We begin with techniques that confirm broad characteristics (molecular weight and formula) and progressively move to those that define specific connectivity and, finally, the exact three-dimensional arrangement of atoms.

Caption: Orthogonal workflow for structure elucidation.

Section 3: Molecular Weight and Formula Verification via Mass Spectrometry (MS)

Objective: To confirm the elemental composition and molecular weight of the compound with high precision and to analyze fragmentation patterns that provide initial structural clues.

High-Resolution Mass Spectrometry (HRMS) is the primary tool for this stage. The presence of a chlorine atom provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio of approximately 3:1), which serves as an immediate validation checkpoint.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Perform analysis in positive ion mode to detect protonated molecules ([M+H]⁺) and other common adducts like the sodium adduct ([M+Na]⁺).

-

Data Acquisition: Scan a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

-

Interpretation: Compare the observed m/z of the molecular ion peak with the theoretical mass calculated from the molecular formula (C₇H₉ClN₂O₂). Verify the characteristic isotopic pattern for a monochlorinated compound.

Expected Data & Interpretation

| Parameter | Theoretical Value | Expected Observation |

| Molecular Formula | C₇H₉ClN₂O₂ | - |

| Molecular Weight | 188.61 g/mol | - |

| Exact Mass [M] (³⁵Cl) | 188.03525 | - |

| [M+H]⁺ (³⁵Cl) | 189.04273 | m/z 189.0427 ± 5 ppm |

| [M+H]⁺ (³⁷Cl) | 191.03978 | m/z 191.0398 ± 5 ppm |

| Isotopic Ratio (A/A+2) | ~3:1 | A peak at [M+H]⁺ and a smaller peak at [M+2+H]⁺ with ~33% intensity. |

The fragmentation of pyrazole rings under electron impact or collision-induced dissociation often involves characteristic losses.[4][5] A plausible fragmentation pathway can offer further structural support.

Caption: Plausible MS fragmentation pathway.

Section 4: Mapping the Molecular Skeleton with NMR Spectroscopy

Objective: To unambiguously determine the carbon-hydrogen framework and the connectivity between atoms. NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[2]

Caption: Structure with atom numbering for NMR.

Proton (¹H) NMR Analysis

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Analysis: Integrate the peaks to determine proton ratios, analyze chemical shifts for electronic environment, and interpret splitting patterns (multiplicity) to deduce neighboring protons.

Expected Data & Interpretation:

| Assignment (See Numbered Structure) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4 | ~6.5 - 7.0 | Singlet (s) | 1H | Aromatic proton on the electron-deficient pyrazole ring. |

| N-CH₃ (H-6) | ~3.8 - 4.2 | Singlet (s) | 3H | Methyl group attached to a nitrogen atom. |

| -O-CH₂- (H-8) | ~4.2 - 4.5 | Quartet (q) | 2H | Methylene group of the ethyl ester, split by the adjacent methyl group (H-9). |

| -CH₃ (H-9) | ~1.2 - 1.5 | Triplet (t) | 3H | Methyl group of the ethyl ester, split by the adjacent methylene group (H-8). |

Carbon (¹³C) NMR Analysis

Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for better signal-to-noise.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

Expected Data & Interpretation:

| Assignment (See Numbered Structure) | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (C-7) | ~160 - 165 | Carbonyl carbon of the ester group. |

| C-5 | ~140 - 145 | Pyrazole ring carbon bearing the chlorine atom. |

| C-3 | ~145 - 150 | Pyrazole ring carbon attached to the ester. |

| C-4 | ~110 - 115 | The sole CH carbon in the pyrazole ring. |

| -O-CH₂- (C-8) | ~60 - 65 | Methylene carbon of the ethyl ester. |

| N-CH₃ (C-6) | ~35 - 40 | N-methyl carbon. |

| -CH₃ (C-9) | ~14 - 16 | Methyl carbon of the ethyl ester. |

The combination of ¹H and ¹³C NMR data provides a powerful and definitive map of the molecule's covalent bonding framework, which must be consistent with the molecular formula determined by HRMS.[6]

Section 5: Functional Group Identification via FTIR Spectroscopy

Objective: To confirm the presence of key functional groups predicted by the hypothesized structure, primarily the ester carbonyl (C=O) and the pyrazole ring system.

Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands and assign them to specific molecular vibrations.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2900 - 3000 | C-H Stretch | Aliphatic (N-CH₃, Ethyl) |

| ~1720 - 1740 | C=O Stretch | Ester Carbonyl |

| ~1500 - 1600 | C=N, C=C Stretch | Pyrazole Ring |

| ~1200 - 1300 | C-O Stretch | Ester |

| ~700 - 800 | C-Cl Stretch | Chloroalkane |

The strong absorbance of the C=O group is a key diagnostic peak that confirms the presence of the ethyl ester moiety.[7][8]

Section 6: Definitive 3D Structure by Single-Crystal X-ray Crystallography

Objective: To obtain an unambiguous, three-dimensional model of the molecule, providing definitive proof of its constitution, configuration, and conformation in the solid state. This technique is considered the "gold standard" for structure determination.[9][10]

Protocol:

-

Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data using monochromatic X-rays.[10]

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to build a final molecular model.[11]

Expected Outcome:

-

Unambiguous Connectivity: Direct visualization of the atomic connections, confirming the pyrazole ring, the N-methyl at position 1, the chloro group at position 5, and the ethyl carboxylate at position 3.

-

Precise Geometric Data: Highly accurate measurements of all bond lengths and bond angles within the molecule.

-

Intermolecular Interactions: Information on how molecules pack together in the crystal lattice, revealing any hydrogen bonds or other non-covalent interactions.

Section 7: Data Synthesis and Final Confirmation

| Technique | Finding | Conclusion |

| HRMS | Correct molecular formula (C₇H₉ClN₂O₂) confirmed within 5 ppm, with a 3:1 isotopic pattern for chlorine. | Confirms elemental composition. |

| ¹H NMR | Signals for a pyrazole proton, an N-methyl group, and an ethyl group are present in a 1:3:5 ratio. | Supports the predicted proton environment and count. |

| ¹³C NMR | Seven distinct carbon signals are observed, matching the expected count for the carbonyl, pyrazole, N-methyl, and ethyl carbons. | Confirms the unique carbon environments. |

| FTIR | A strong C=O stretch at ~1730 cm⁻¹ and characteristic ring vibrations are observed. | Confirms the presence of the ester and pyrazole functional groups. |

| X-ray | A complete 3D model is generated, showing the exact placement of all atoms and substituents. | Provides absolute and definitive structural proof. |

Section 8: Conclusion

The structure elucidation of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is achieved with the highest degree of scientific rigor through the systematic application of orthogonal analytical methods. The convergence of data from mass spectrometry, multidimensional NMR, and infrared spectroscopy provides a cohesive and compelling body of evidence. This is ultimately and definitively confirmed by single-crystal X-ray crystallography. This guide serves as a template for a robust validation strategy, ensuring that the molecular structures foundational to scientific research and drug development are established with unwavering confidence.

References

-

Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Institutes of Health (NIH). [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]

-

X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

-

The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate. [Link]

-

Theoretical and experimental FTIR spectra of 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate crystal. ResearchGate. [Link]

-

Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

-

FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate. [Link]

-

Mass fragmentation pattern of compound 4l. ResearchGate. [Link]

-

Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. National Institutes of Health (NIH). [Link]

-

Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

-

Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC. [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

-

Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. [Link]

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [Link]

-

Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). University College Dublin. [Link]

-

Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

-

How to Use Orthogonal Procedure to Evaluate Specificity/Selectivity? YouTube. [Link]

-

Synthesis and Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

-

1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Isomers: A Technical Guide to the Identification of Ethyl 5-Chloro-1-Methyl-1H-Pyrazole-3-Carboxylate and Its Congeners

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the identification and characterization of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. This whitepaper addresses the challenges of isomeric ambiguity and provides a robust analytical framework for definitive identification.

To navigate this ambiguity, this guide presents a detailed analytical framework using a closely related, well-documented isomer: ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (CAS Number: 56984-32-8) . By establishing a thorough understanding of this analogue, researchers can develop a predictive and comparative methodology for the identification of the title compound and other related pyrazole derivatives.

The Isomeric Challenge: A Case Study

The precise arrangement of chloro, methyl, and ethyl carboxylate groups on the pyrazole ring dictates the compound's identity and reactivity. The requested compound, ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate, represents one of several possible isomers. The lack of a specific CAS number suggests it may be a novel or less-common derivative. In such instances, a systematic approach to characterization is essential.

This guide will use ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate as a reference to illustrate the principles of structural elucidation.

Physicochemical Properties of the Reference Isomer

A foundational step in the identification of a chemical compound is the determination of its physical properties. These constants serve as an initial checkpoint for purity and identity.

| Property | Value | Source |

| CAS Number | 56984-32-8 | Alfa Chemistry |

| Molecular Formula | C₇H₉ClN₂O₂ | Alfa Chemistry |

| Molecular Weight | 188.61 g/mol | Alfa Chemistry |

| Boiling Point | 268.4 °C at 760 mmHg | Alfa Chemistry[1] |

| Density | 1.31 g/cm³ | Alfa Chemistry[1] |

| Flash Point | 116.1 °C | Alfa Chemistry[1] |

Synthesis of the Reference Compound: A Practical Protocol

Understanding the synthetic route provides context for potential impurities and byproducts that may be observed during analysis. A common method for the preparation of ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate involves the diazotization of an amino-pyrazole precursor followed by a Sandmeyer-type reaction.[2]

Protocol: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

-

Dissolution: Dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in a suitable solvent such as chloroform.

-

Acidification: Bubble hydrogen chloride gas through the solution for approximately 60 minutes.

-

Diazotization: Introduce nitrosyl chloride into the reaction mixture. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Reaction Completion: If starting material is still present, continue the addition of nitrosyl chloride.

-

Work-up: Gently heat the solution on a steam bath for a short period, then cool.

-

Isolation: Remove the solvent under reduced pressure to yield the crude product.

-

Purification: The product can be further purified using column chromatography or recrystallization.

-

Confirmation: The identity of the synthesized compound should be confirmed by NMR spectroscopy.[2]

A Multi-Faceted Approach to Spectroscopic Identification

The definitive identification of a specific isomer relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For substituted pyrazoles, ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate, we can predict the following signals:

-

Ethyl Group: A triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.3-4.4 ppm (CH₂). The coupling between these protons results in the characteristic triplet-quartet pattern.

-

N-Methyl Group: A singlet around 3.8-4.0 ppm. The exact chemical shift can be influenced by the other substituents on the ring.

-

Pyrazole Ring Proton: A singlet for the proton at the C3 position. The chemical shift of this proton is highly dependent on the electronic environment of the ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments. For our reference compound, we would expect to see signals for:

-

The two carbons of the ethyl group.

-

The N-methyl carbon.

-

The three carbons of the pyrazole ring.

-

The carbonyl carbon of the ester group.

Comparative Analysis for the Target Isomer:

For the target compound, ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate , the key difference in the NMR spectra would be the absence of a proton on the pyrazole ring, as all positions are substituted. The relative chemical shifts of the N-methyl and ethyl ester groups would also differ due to the change in their position relative to the chloro substituent.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

-

Molecular Ion Peak: For ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (C₇H₉ClN₂O₂), the mass spectrum would show a molecular ion peak (M⁺) at m/z 188. The presence of a chlorine atom would result in a characteristic M+2 peak at m/z 190 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and other small fragments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ is indicative of the carbonyl group in the ethyl ester.

-

C-Cl Stretch: A band in the region of 600-800 cm⁻¹ would suggest the presence of a C-Cl bond.

-

C-H Stretches: Absorptions around 2850-3000 cm⁻¹ correspond to the C-H bonds of the alkyl groups.

-

C=N and C=C Stretches: Bands in the 1400-1600 cm⁻¹ region are characteristic of the pyrazole ring.

Chromatographic Purity and Separation

High-performance liquid chromatography (HPLC) is a crucial technique for determining the purity of the synthesized compound and for separating it from isomers and impurities.

A General HPLC Protocol for Pyrazole Derivatives:

-

Column: A reverse-phase C18 column is typically effective.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid for better peak shape) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the pyrazole ring absorbs, typically around 254 nm.

The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification when compared to a known standard.

Workflow for Identification and Characterization

The following diagram illustrates a logical workflow for the synthesis and identification of a novel or uncharacterized pyrazole derivative.

Sources

Introduction: The Central Role of Pyrazole Carboxylic Acids in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of Pyrazole Carboxylic Acid Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The incorporation of a carboxylic acid moiety onto this heterocyclic core provides a critical functional handle, enhancing pharmacokinetic properties and enabling diverse downstream modifications essential for the development of new chemical entities. Pyrazole carboxylic acid derivatives are, therefore, not merely intermediates but key building blocks in the design of innovative pharmacological agents.[4][5][6]

This guide provides a comprehensive overview of the principal synthetic strategies for accessing pyrazole carboxylic acid derivatives. As a senior application scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying mechanistic principles and strategic considerations that guide the choice of a particular synthetic route. We will explore the classic cyclocondensation reactions that build the pyrazole ring and introduce the carboxyl functional group concurrently, as well as post-synthetic modification strategies that install the acid onto a pre-formed pyrazole core.

Part 1: Core Synthesis via Cyclocondensation Reactions

The most direct and historically significant methods for synthesizing the pyrazole ring involve the condensation of a 1,3-dielectrophilic species with hydrazine or its derivatives. The judicious choice of the 1,3-dicarbonyl component is paramount to installing the desired carboxylic acid or ester functionality regioselectively.

The Knorr Pyrazole Synthesis and its Variants

First reported by Ludwig Knorr in 1883, this reaction remains a cornerstone of pyrazole synthesis.[7] The classic approach involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[8][9] To produce pyrazole carboxylic acids, a β-ketoester is a commonly employed 1,3-dicarbonyl equivalent.

Causality and Mechanism: The reaction's regioselectivity is dictated by the differential reactivity of the two carbonyl groups in the β-ketoester. The ketone carbonyl is significantly more electrophilic and sterically accessible than the ester carbonyl, ensuring that the initial nucleophilic attack occurs there. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization via attack of the second hydrazine nitrogen onto the ester carbonyl, followed by dehydration to yield the aromatic pyrazolone product.[10][11] The use of an acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.[9][12]

Caption: Mechanism of the Knorr Pyrazolone Synthesis.

Experimental Protocol: Synthesis of 5-Methyl-1-phenyl-1H-pyrazol-3(2H)-one [10]

This protocol demonstrates a classic Knorr condensation to form a pyrazolone, a tautomer of a hydroxypyrazole, which is a precursor to pyrazole carboxylic acids.

-

Reagent Preparation: In a 20-mL scintillation vial, combine ethyl acetoacetate (3 mmol, 1.0 eq) and phenylhydrazine (3 mmol, 1.0 eq).

-

Solvent and Catalyst Addition: Add 3 mL of 1-propanol as the solvent, followed by 3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Heat the mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexanes, comparing against the ethyl acetoacetate starting material.

-

Work-up: Once the ketoester is consumed, add 10 mL of water to the hot, stirred reaction mixture to precipitate the product.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing the crystals with cold water.

-

Purification: Allow the product to air dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.

Synthesis from α,β-Unsaturated Systems

An alternative cyclocondensation strategy utilizes α,β-unsaturated ketones or esters. This method is particularly useful for synthesizing pyrazolines, which can then be oxidized to the corresponding aromatic pyrazoles.[13]

Causality and Mechanism: The reaction is initiated by a Michael (1,4-conjugate) addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular condensation between the terminal nitrogen and the carbonyl carbon to form the five-membered ring. The resulting pyrazoline can be oxidized in situ or in a separate step to the stable aromatic pyrazole. The choice of oxidant (e.g., copper triflate, air) is crucial for achieving high yields.[13]

Caption: Workflow for Pyrazole Synthesis via Michael Addition.

Part 2: Post-Modification of the Pyrazole Ring

These strategies involve the synthesis of a pyrazole core first, followed by the introduction of the carboxylic acid group. This approach offers flexibility, allowing for the functionalization of specific positions on the ring.

Vilsmeier-Haack Formylation and Subsequent Oxidation

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group at the electron-rich C4 position of the pyrazole ring.[14] The resulting pyrazole-4-carboxaldehyde is a versatile intermediate that can be readily oxidized to the corresponding carboxylic acid.

Causality and Mechanism: The reaction utilizes the Vilsmeier reagent, a chloromethyleniminium ion, generated in situ from a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This potent electrophile preferentially attacks the C4 position of the pyrazole ring, which has the highest electron density. Subsequent hydrolysis of the resulting iminium salt intermediate yields the pyrazole-4-carboxaldehyde. The selectivity for the C4 position is a key advantage of this method.[14]

Experimental Protocol: Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters [14]

-

Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 0.003 mol) dropwise to an ice-cold, stirred solution of the starting hydrazone of a β-keto ester (0.001 mol) in 4 mL of dry dimethylformamide (DMF).

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat at 70-80°C for approximately 4 hours.

-

Quenching and Neutralization: Pour the resulting mixture onto crushed ice. Neutralize carefully with a dilute sodium hydroxide solution until a precipitate forms.

-

Isolation: Allow the mixture to stand overnight to complete precipitation. The pale yellow solid is collected.

-

Purification: Purify the crude pyrazole-4-carboxylic acid ester product via silica gel column chromatography using an ethyl acetate/petroleum ether mixture (e.g., 15:85) as the eluent.

-

Optional Oxidation: The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water), or the aldehyde (if formed from a different precursor) can be oxidized using reagents like potassium permanganate or Jones reagent.

Oxidation of C-Alkyl Substituents

A direct and powerful method for preparing pyrazole carboxylic acids is the oxidation of a methyl or other alkyl group attached to the pyrazole ring. This method is particularly useful when the corresponding alkyl-substituted pyrazole is readily accessible.

Causality and Experimental Choice: Strong oxidizing agents like potassium permanganate (KMnO₄) are typically required to convert the stable alkyl group into a carboxylic acid.[15][16] The reaction is often performed in water at elevated temperatures. The choice of KMnO₄ is based on its high oxidation potential and efficacy for converting alkylarenes to carboxylic acids. The reaction proceeds through a series of oxidative steps at the benzylic-like position of the alkyl group.

Experimental Protocol: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid [15]

-

Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water heated to 70°C.

-

Oxidation: Slowly and carefully add potassium permanganate (3.271 mol, 4 equivalents) to the hot solution, ensuring the temperature does not exceed 90°C. The addition is highly exothermic.

-

Work-up: After the addition is complete and the purple color has discharged, cool the mixture to room temperature. Filter off the manganese dioxide (MnO₂) precipitate and wash it thoroughly with water.

-

Acidification and Precipitation: Combine the filtrates and acidify to pH 2 with concentrated hydrochloric acid.

-

Isolation: Allow the acidified solution to stand overnight. The white precipitate of 1H-pyrazole-3,5-dicarboxylic acid is then collected by filtration and washed with cold water.

Directed Lithiation and Carboxylation

For highly regioselective synthesis, directed ortho-metalation (DoM) followed by carboxylation is an invaluable tool. This method involves deprotonating a specific carbon on the pyrazole ring with a strong base, typically an organolithium reagent, followed by quenching the resulting anion with carbon dioxide (dry ice).

Causality and Mechanism: The regioselectivity of the deprotonation is controlled by the most acidic proton or by a directing group. For instance, a bromine atom at the C4 position can be exchanged for lithium using n-butyllithium at low temperatures. The resulting pyrazolyl-lithium species is a potent nucleophile that readily attacks the electrophilic carbon of CO₂, forming the lithium carboxylate salt.[17] An acidic workup then protonates the salt to yield the final carboxylic acid.

Part 3: Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.

| Synthetic Strategy | Typical Position of -COOH | Key Reagents | Advantages | Limitations |

| Knorr Synthesis | C3 or C5 | β-Dicarbonyl compounds, Hydrazines, Acid/Base Catalyst | Well-established, high yields, access to pyrazolones.[7][10] | Can produce regioisomers with unsymmetrical dicarbonyls.[7] |

| Vilsmeier-Haack | C4 | POCl₃, DMF, Hydrazone Precursor | Excellent regioselectivity for C4, mild conditions.[14] | Multi-step process if oxidation is required. |

| Oxidation of Alkyls | Any position with an alkyl group | Alkyl-pyrazole, KMnO₄ or other strong oxidants | Direct, high-yielding for simple substrates.[15][16] | Requires harsh conditions, limited functional group tolerance. |

| Lithiation/Carboxylation | C4 or C5 | Halogenated pyrazole, n-BuLi, CO₂ (dry ice) | Excellent regioselectivity, clean reaction.[17] | Requires cryogenic temperatures, moisture-sensitive reagents. |

Part 4: Downstream Application: Amide Bond Formation

The carboxylic acid group is most frequently used as a precursor for amide bond formation, a critical step in building libraries of potential drug candidates.[18] The conversion is typically a two-step process involving activation of the carboxylic acid, followed by coupling with a desired amine.

Causality and Workflow: The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is first "activated" by converting it to a more reactive species, such as an acid chloride or an active ester. Acid chlorides, formed using reagents like oxalyl chloride or thionyl chloride (SOCl₂), are highly electrophilic and react rapidly with amines to form the stable amide bond.[18][19] A non-nucleophilic base like triethylamine is added to scavenge the HCl byproduct.

Caption: General workflow for pyrazole carboxamide synthesis.

Experimental Protocol: General Procedure for Pyrazole-5-Carboxamide Synthesis [18]

-

Acid Chloride Formation:

-

Suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, nitrogen-purged flask.

-

Add a catalytic amount of DMF (1 drop).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Observe gas evolution.

-

Allow the mixture to warm to room temperature and stir for 1-3 hours until the solution becomes clear.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude pyrazole-5-carbonyl chloride. Use this immediately in the next step.

-

-

Amide Formation:

-

Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0°C.

-

In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acid chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by chromatography or recrystallization.

-

Conclusion

The synthesis of pyrazole carboxylic acid derivatives is a mature yet continually evolving field. The classical Knorr synthesis and related cyclocondensations provide powerful and direct entries to these scaffolds. Concurrently, post-modification strategies like Vilsmeier-Haack formylation and directed metalation offer unparalleled control over regiochemistry, granting access to specific isomers that are crucial for structure-activity relationship (SAR) studies. A thorough understanding of the mechanisms and practical considerations behind each of these methods is indispensable for researchers, scientists, and drug development professionals aiming to leverage the immense therapeutic potential of this compound class. The ability to strategically synthesize and derivatize these molecules remains a key enabler of innovation in modern medicinal chemistry.

References

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at: [Link][1][2][4]

-

Aggarwal, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI - Molecules, 28(18), 6523. Available at: [Link][7]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI - Molecules, 23(1), 134. Available at: [Link][13]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. Available at: [Link][2]

-

Boyarskiy, V. P., et al. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 13(7), 2006-2016. Available at: [Link][20]

-

Unknown Author. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link][12]

-

Unknown Author. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.ir. Available at: [Link][21]

-

Unknown Author. (2002). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. Arkivoc. Available at: [Link][14]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at: [Link][4]

-

Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link][9]

-

Cetin, A., & Al-Bayati, Z. H. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link][19]

-

Dömling, A., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2148-2180. Available at: [Link][22]

-

Ghorab, M. M., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3829-3837. Available at: [Link][23]

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link][10]

-

The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Available at: [Link][11]

-

Mustafa, A., et al. (2023). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. Available at: [Link][24]

-

Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Available at: [Link][25]

-

Unknown Author. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. LinkedIn. Available at: [Link][5]

-

Ghorab, M. M., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. Available at: [Link][26]

-

Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Available at: [27]

-

Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link][6]

-

Saha, A., et al. (2018). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. CrystEngComm, 20(2), 176-180. Available at: [Link][28]

-

Unknown Author. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. RJC. Available at: [Link][29]

-

ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Available at: [Link][30]

-

Google Patents. (n.d.). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives. Available at: [31]

-

Djebbar, S., et al. (2018). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry, 14, 2554-2562. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. Available at: [Link][32]

-

Li, G., et al. (2020). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances, 10(49), 29421-29429. Available at: [Link][33]

-

Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [34]

-

ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. Available at: [Link][35]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 5. nbinno.com [nbinno.com]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 8. jk-sci.com [jk-sci.com]

- 9. name-reaction.com [name-reaction.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. rsc.org [rsc.org]

- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 16. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 17. 4-Pyrazolecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 18. benchchem.com [benchchem.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. sid.ir [sid.ir]

- 22. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 23. mc.minia.edu.eg [mc.minia.edu.eg]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

- 26. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 28. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 29. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 30. researchgate.net [researchgate.net]

- 31. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents [patents.google.com]

- 32. researchgate.net [researchgate.net]

- 33. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 34. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 35. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activities of Substituted Pyrazoles for Researchers, Scientists, and Drug Development Professionals.

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in the design of novel therapeutics. This guide provides a comprehensive exploration of the diverse biological activities exhibited by substituted pyrazoles, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant breakthrough in the therapeutic application of pyrazoles came with the development of selective cyclooxygenase-2 (COX-2) inhibitors.[1][2][3] Inflammation is a complex biological response, and prostaglandins, synthesized by COX enzymes, are key mediators of pain and inflammation.[2][4] While non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen non-selectively inhibit both COX-1 and COX-2, this can lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions in the stomach.[3][4]

Diaryl-substituted pyrazoles, most notably Celecoxib, were designed to selectively inhibit the inducible COX-2 enzyme, which is upregulated at sites of inflammation.[1][3][5] This selectivity is attributed to the presence of a sulfonamide side chain that binds to a specific hydrophilic pocket in the COX-2 active site, a feature absent in the COX-1 isoform.[2][3] This targeted inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[3][4][5]

Signaling Pathway: COX-2 Inhibition

Caption: Mechanism of anti-inflammatory action of substituted pyrazoles via selective COX-2 inhibition.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

A common method to determine the COX inhibitory activity and selectivity of pyrazole derivatives is the in vitro enzyme immunoassay.

Step-by-Step Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Compound Incubation: The test compounds (substituted pyrazoles) at various concentrations are pre-incubated with the respective COX enzyme in a reaction buffer.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

-

Prostaglandin Measurement: The reaction is allowed to proceed for a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated for both COX-1 and COX-2. The selectivity index is then determined as the ratio of IC50 (COX-1) / IC50 (COX-2).

Anticancer Activity: A Multi-pronged Attack on Malignancy

The pyrazole scaffold has emerged as a prolific source of anticancer agents, with derivatives demonstrating efficacy against a wide range of cancer cell lines.[6][7] Their mechanisms of action are diverse and target key pathways involved in cancer cell proliferation, survival, and metastasis.[6]

Cyclin-Dependent Kinase (CDK) Inhibition

The cell cycle is tightly regulated by a family of enzymes called cyclin-dependent kinases (CDKs).[8] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell division.[9] Several substituted pyrazoles have been identified as potent inhibitors of various CDKs, particularly CDK2 and CDK4/6.[8][9][10][11][12] By binding to the ATP-binding pocket of these kinases, pyrazole derivatives can block their catalytic activity, leading to cell cycle arrest and apoptosis.[8][10] For instance, certain pyrazole derivatives have shown potent inhibitory activity against CDK2, with IC50 values in the micromolar to nanomolar range.[6][10]

Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest

Caption: Pyrazole-mediated CDK2 inhibition leading to cell cycle arrest and apoptosis.

Inhibition of Other Kinases and Pathways

Beyond CDKs, substituted pyrazoles have been shown to inhibit a variety of other kinases implicated in cancer, including:

-

p38 MAP Kinase: This kinase is involved in cellular responses to stress and inflammation and has been linked to cancer progression.[13][14][15][16]

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases play crucial roles in tumor growth, angiogenesis, and metastasis.[6][17][18]

Furthermore, some pyrazole derivatives can induce apoptosis through mechanisms independent of kinase inhibition, such as by acting as DNA binding agents.[6]

Quantitative Data: Anticancer Activity of Substituted Pyrazoles

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-Pyrazole Hybrid | CDK2 | HCT116, MCF7, HepG2, A549 | < 23.7 | [6] |

| Pyrazole Carbaldehyde | PI3 Kinase | MCF7 | 0.25 | [6] |

| Pyrazolo[3,4-b]pyridine | DNA Binding | HepG2, MCF7, HeLa | 3.11 - 4.91 | [6] |

| Pyrazole Derivative | CDK2 | - | 0.96 - 3.82 | [10] |

| Pyrazole-Thiourea | EGFR | MCF-7 | 0.08 | [18] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[19][20][21][22][23][24]

The mechanisms underlying their antimicrobial effects are varied. Some compounds are believed to disrupt the bacterial cell wall, while others may inhibit essential enzymes or interfere with DNA synthesis.[23] Notably, certain coumarin-substituted pyrazoles have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections, with minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL.[21] These compounds have also been shown to be effective at inhibiting and destroying MRSA biofilms.[21]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the antimicrobial activity of substituted pyrazoles.

Neuroprotective and Other CNS Activities

Substituted pyrazoles have also shown promise in the treatment of central nervous system (CNS) disorders. A notable example is the development of pyrazole derivatives as cannabinoid receptor 1 (CB1) antagonists.[25][26][27] These compounds have been investigated for their potential in treating obesity and related metabolic disorders by modulating the endocannabinoid system. Structure-activity relationship studies have identified key structural features for potent and selective CB1 antagonism, including specific substitutions on the pyrazole ring and attached phenyl rings.[25][26]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core.[25][26][28][29] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

Key SAR Observations:

-

Anti-inflammatory (COX-2 Inhibition): A diaryl substitution pattern is common. A sulfonamide or a similar group on one of the phenyl rings is often crucial for selective COX-2 binding.[1][3]

-

Anticancer (CDK Inhibition): The specific substitution pattern determines the selectivity for different CDKs. The presence of hydrogen bond donors and acceptors is important for interaction with the kinase hinge region.[6][8]

-

Antimicrobial: Lipophilicity and the presence of specific pharmacophores, such as coumarin or trifluoromethyl groups, can significantly enhance antibacterial or antifungal activity.[21][22]

-

CB1 Antagonism: A para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring are critical for high affinity and selectivity.[25][26]

Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs. The ongoing exploration of novel substitution patterns and the elucidation of their mechanisms of action will undoubtedly lead to the development of the next generation of pyrazole-based drugs for a wide array of diseases.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

-

Celecoxib - Wikipedia. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. [Link]

-

Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed. [Link]

-

Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed. [Link]

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - Liang Tong Lab. [Link]

-

Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. [Link]

-

Pyrazoles as anticancer agents: Recent advances - SRR Publications. [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. [Link]

-

Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents - MDPI. [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

-

Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. [Link]

-

1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC - NIH. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]

-

Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]

-

Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. … - ResearchGate. [Link]

-

(PDF) Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - ResearchGate. [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Publishing. [Link]

-

A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed. [Link]

-

Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents | Bentham Science. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications. [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - MDPI. [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. [Link]

Sources

- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. srrjournals.com [srrjournals.com]

- 8. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eurekaselect.com [eurekaselect.com]

- 20. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents [mdpi.com]

- 22. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]

- 25. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. scispace.com [scispace.com]

An In-depth Technical Guide to the Reactivity and Stability of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction